methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate is an organic compound with the molecular formula C16H16O5 This compound is characterized by the presence of a furan ring, a methoxy group, and an allyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-(prop-2-en-1-yl)phenol and furan-2-carboxylic acid.
Esterification: The furan-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl furan-2-carboxylate.
Etherification: The 2-methoxy-4-(prop-2-en-1-yl)phenol is then reacted with methyl furan-2-carboxylate in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methoxy and allyl groups allows for specific interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and allyl groups but lacks the furan ring.
Methyl 5-(methoxymethyl)furan-2-carboxylate: Contains the furan ring and methoxy group but lacks the phenoxy moiety.
Uniqueness
Methyl 5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylate is unique due to the combination of its structural features, including the furan ring, methoxy group, and allyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
methyl 5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-4-5-12-6-8-14(16(10-12)19-2)21-11-13-7-9-15(22-13)17(18)20-3/h4,6-10H,1,5,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXHRCVINNPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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